

Selectivity Profiling of Pomalidomide-NH-PEG6-amide-C2-CPI-1612: A Comparative Guide

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Compound of Interest

Compound Name: Pomalidomide-NH-PEG6-amide-C2-CPI-1612
Cat. No.: B15137833

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This guide provides a comprehensive overview of the selectivity profiling of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**, a proteolysis-targeting chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This document is intended for researchers, scientists, and drug development professionals interested in the characterization of this CBP/EP300 degrader.

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also referred to as dCE-1, is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the vicinity of CBP and EP300, leading to their ubiquitination and subsequent degradation by the proteasome. The molecule consists of three key components: the CRBN ligand pomalidomide, a flexible PEG6 linker, and the potent CBP/EP300 histone acetyltransferase (HAT) inhibitor CPI-1612.

Comparative Performance and Selectivity

The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. For **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**, selectivity needs to be assessed at multiple levels: on-target degradation potency, differentiation between the highly

homologous CBP and EP300 paralogs, and potential degradation of other cellular proteins (off-targets).

On-Target Degradation

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 has been shown to induce the degradation of CBP/EP300 in multiple myeloma cells. The reported half-maximal degradation concentration (DC50) provides a quantitative measure of its on-target potency.

Table 1: On-Target Degradation Potency of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** (dCE-1)

Compound	Target	Cell Line	DC50 (μM)	Citation
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)	CBP/EP300	LP1	1.3	[1]

Selectivity Profile of Components

The selectivity of the constituent molecules of the PROTAC can provide insights into its potential off-target activities.

CPI-1612 (CBP/EP300 Inhibitor)

CPI-1612 is a highly potent and selective inhibitor of the HAT activity of CBP and EP300. However, like many small molecules, it can exhibit off-target effects at higher concentrations.

Table 2: In Vitro Potency and Selectivity of CPI-1612

Target/Assay	IC50	Citation
EP300 (full length)	<0.5 nM	[2]
CBP (full length)	2.9 nM	[2]
hERG binding	10.4 μ M	[2]
CYP2C8	1.9 μ M	[2]
CYP2C19	2.7 μ M	[2]

Pomalidomide (CRBN Ligand)

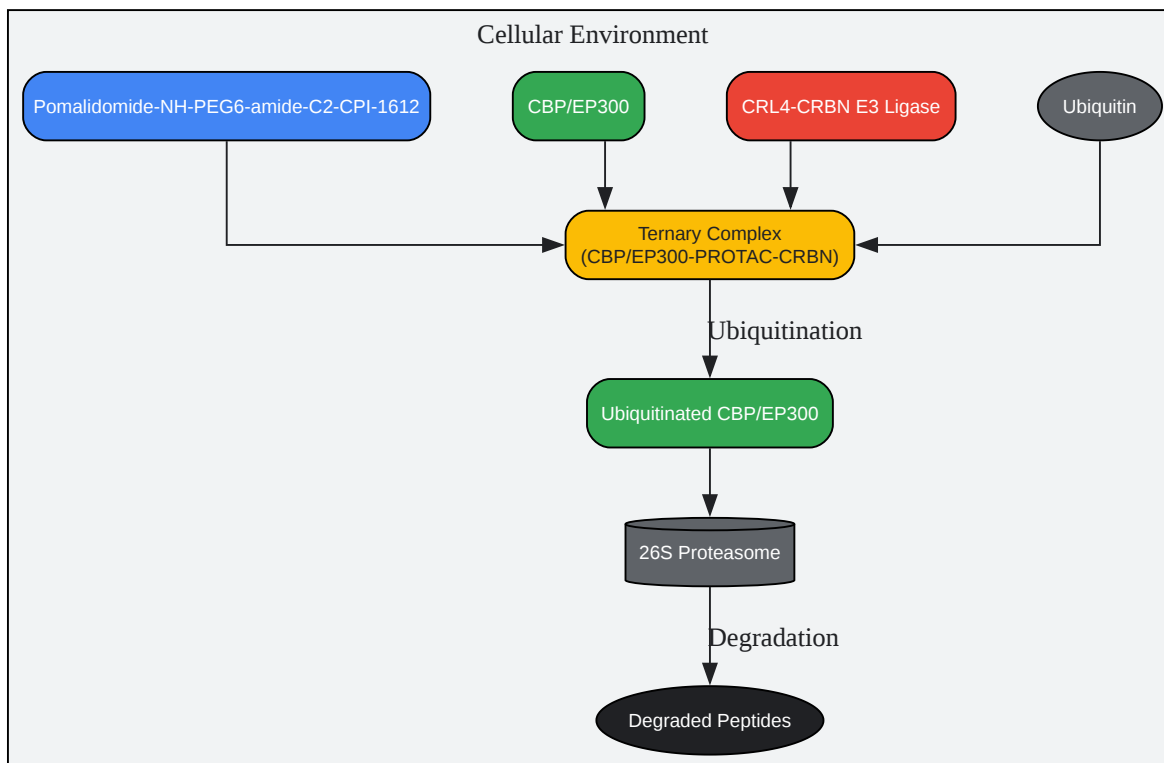
Pomalidomide is a well-characterized immunomodulatory drug that binds to CRBN. Its use in PROTACs can lead to the degradation of known off-target proteins, primarily zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). This is a known class effect of pomalidomide-based PROTACs and should be experimentally verified for any new construct.[3]
[4]

Comparison with Other CBP/EP300 Degraders

The development of selective CBP or EP300 degraders is an active area of research. Achieving selectivity between these two highly similar proteins is a significant challenge. The performance of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** should be benchmarked against other published degraders to understand its relative potency and selectivity. For instance, the degrader dCE-2, which also targets CBP/EP300, has shown a degree of selectivity for CBP over EP300 in certain cell lines.[5] A comprehensive selectivity profile for dCE-1 would require similar comparative studies.

Signaling Pathway and Mechanism of Action

The mechanism of action of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** follows the canonical PROTAC pathway, inducing the formation of a ternary complex between CBP/EP300 and the CRL4-CRBN E3 ubiquitin ligase, leading to target protein degradation.



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Caption: Mechanism of action for **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.

Experimental Protocols

To fully characterize the selectivity profile of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**, a series of well-defined experiments are necessary.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the extent of CBP and EP300 degradation upon treatment with the PROTAC.



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Caption: Experimental workflow for Western Blot analysis.

Methodology:

- **Cell Culture and Treatment:** Plate cells (e.g., LP1, MM1S) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated

control.

Global Proteomics for Off-Target Identification

Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide identification of off-target degradation events.



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Caption: Workflow for global proteomics-based off-target analysis.

Methodology:

- **Sample Preparation:** Treat cells with **Pomalidomide-NH-PEG6-amide-C2-CPI-1612** and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.
- **Protein Digestion:** Lyse the cells, extract proteins, and digest them into peptides using trypsin.
- **Peptide Labeling:** Label the peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
- **LC-MS/MS Analysis:** Separate the labeled peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
- **Data Analysis:** Process the raw mass spectrometry data to identify and quantify proteins across all samples.
- **Hit Identification:** Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets and require further validation by orthogonal methods like Western blotting.

Cereblon Binding Assay (Fluorescence Polarization)

This assay confirms the engagement of the pomalidomide moiety with its target E3 ligase, Cereblon.

Methodology:

- **Assay Principle:** This is a competitive binding assay where the PROTAC competes with a fluorescently labeled tracer (e.g., fluorescently tagged pomalidomide) for binding to purified recombinant CRBN.
- **Procedure:** Incubate a fixed concentration of purified CRBN and the fluorescent tracer with increasing concentrations of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.
- **Measurement:** Measure the fluorescence polarization (FP) of the samples. Binding of the large CRBN protein to the small fluorescent tracer results in a high FP signal. Displacement of the tracer by the PROTAC leads to a decrease in the FP signal.
- **Data Analysis:** Plot the change in FP against the PROTAC concentration to determine the binding affinity (IC₅₀ or K_i).

EP300/CBP Histone Acetyltransferase (HAT) Assay

This enzymatic assay can be used to confirm that the CPI-1612 warhead retains its inhibitory activity within the PROTAC construct.

Methodology:

- **Assay Principle:** This assay measures the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate by purified recombinant EP300 or CBP.
- **Procedure:** Perform the enzymatic reaction in the presence of varying concentrations of **Pomalidomide-NH-PEG6-amide-C2-CPI-1612**.
- **Detection:** The level of histone acetylation can be quantified using various methods, such as a colorimetric or fluorescent assay that detects the free Coenzyme A produced, or by using an antibody that specifically recognizes the acetylated histone peptide in an ELISA or TR-FRET format.

- Data Analysis: Determine the IC50 value by plotting the inhibition of HAT activity against the concentration of the PROTAC.

Conclusion

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent degrader of CBP/EP300. A thorough understanding of its selectivity profile is essential for its further development and application. This guide provides a framework for the comparative analysis of this PROTAC and detailed protocols for the key experiments required to elucidate its on- and off-target effects. The provided experimental workflows and signaling pathway diagrams offer a clear visual representation of the necessary steps and underlying biological mechanisms. Further studies, particularly global proteomics analysis, are crucial to fully characterize the selectivity of this molecule and its potential as a chemical probe or therapeutic agent.

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